(S)-4-Phenyl-3-propionyloxazolidin-2-one

Description

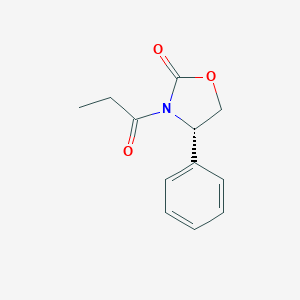

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZVFKRBBHHHSX-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373071 | |

| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184363-66-4 | |

| Record name | (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184363-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Technical Guide

This guide provides an in-depth protocol for the synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one, a key chiral auxiliary in modern asymmetric synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction: The Significance of Evans' Chiral Auxiliaries

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, chiral auxiliaries serve as powerful tools. These are chiral molecules that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.[1] Among the most successful and widely utilized of these are the oxazolidinones developed by David A. Evans and his research group.[2]

The utility of Evans' auxiliaries, such as (S)-4-phenyloxazolidin-2-one, stems from their ability to form rigid, chelated enolates that effectively shield one face of the molecule.[3] This steric hindrance directs the approach of an electrophile to the opposite face, resulting in a high degree of stereocontrol. The subsequent acylation of the oxazolidinone with a propionyl group, to form the target molecule this compound, sets the stage for a variety of diastereoselective reactions, including alkylations and aldol additions.[3][4]

Mechanistic Underpinnings of the Acylation Reaction

The synthesis of this compound is achieved through the N-acylation of (S)-4-phenyloxazolidin-2-one. This reaction typically proceeds via the deprotonation of the oxazolidinone's nitrogen atom by a strong base, followed by nucleophilic attack of the resulting anion on an acylating agent, such as propionyl chloride or propionic anhydride.

The choice of base is critical. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is commonly employed to ensure complete and rapid deprotonation of the relatively non-acidic N-H bond of the oxazolidinone.[5] The reaction is performed at low temperatures (typically -78 °C) to minimize side reactions and maintain the stability of the lithiated intermediate.

Upon addition of the acylating agent, the lithium amide of the oxazolidinone acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the propionyl chloride. This results in the formation of a tetrahedral intermediate which then collapses, expelling the chloride leaving group and yielding the desired N-acylated product.

Detailed Synthesis Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-4-Phenyloxazolidin-2-one | 163.17 | 1.00 g | 6.13 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.70 mL | 6.74 |

| Propionyl chloride | 92.52 | 0.64 mL | 7.36 |

| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |

| Saturated aqueous NH4Cl | - | 20 mL | - |

| Saturated aqueous NaCl (brine) | - | 20 mL | - |

| Anhydrous MgSO4 | - | - | - |

| Ethyl acetate | - | For extraction | - |

| Hexanes | - | For extraction & chromatography | - |

Experimental Procedure

Safety First: This procedure involves the use of n-butyllithium, a pyrophoric reagent that can ignite spontaneously on contact with air or moisture, and propionyl chloride, which is corrosive and a lachrymator.[6][7] All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[7] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and compatible gloves, is mandatory.[6][8]

-

Reaction Setup: A 100 mL round-bottom flask, equipped with a magnetic stir bar, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Addition: (S)-4-Phenyloxazolidin-2-one (1.00 g, 6.13 mmol) is added to the flask, followed by 30 mL of anhydrous THF. The solution is stirred until the solid dissolves completely.

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.70 mL of a 2.5 M solution in hexanes, 6.74 mmol) is added dropwise via syringe over 5 minutes. The solution is stirred at -78 °C for an additional 30 minutes.

-

Acylation: Propionyl chloride (0.64 mL, 7.36 mmol) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 1 hour and then allowed to warm to room temperature over 1 hour.

-

Workup: The reaction is quenched by the slow addition of 20 mL of saturated aqueous NH4Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).

-

Purification: The combined organic layers are washed with saturated aqueous NaCl (brine), dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Chromatography: The crude product is purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a white solid.

Diagram of the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the phenyl, propionyl, and oxazolidinone protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

-

Melting Point: The melting point of the purified solid should be sharp and consistent with literature values.

Safety and Handling Considerations

-

n-Butyllithium: As a pyrophoric liquid, n-BuLi requires careful handling under an inert atmosphere.[7] It is highly reactive with water, alcohols, and other protic solvents.[7] Accidental exposure can cause severe burns.[6] Always use proper syringe techniques for transfer and have a suitable quenching agent (e.g., isopropanol) and a Class D fire extinguisher readily available.[9]

-

Propionyl Chloride: This reagent is corrosive and a lachrymator. Handle in a fume hood and avoid inhalation of vapors and contact with skin and eyes.

-

Solvents: Tetrahydrofuran, ethyl acetate, and hexanes are flammable. Ensure all operations are performed away from ignition sources.

Conclusion

The synthesis of this compound is a fundamental procedure in asymmetric organic synthesis. By understanding the underlying principles and adhering to a carefully executed protocol, researchers can reliably prepare this valuable chiral auxiliary for use in a wide array of stereoselective transformations. The successful application of this methodology is a testament to the power of chiral auxiliaries in the construction of complex, enantiomerically pure molecules, a cornerstone of modern drug discovery and development.

Chemical Reaction Pathway

Caption: The reaction pathway for the synthesis of this compound.

References

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health.

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications.

-

Evans Aldol Reaction. Chem-Station.

-

Solid-phase asymmetric synthesis using a polymer-supported chiral Evans'-type oxazolidin-2-one. ResearchGate.

-

Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone. Google Patents.

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health.

-

n-Butyllithium - Safety Data Sheet. ChemicalBook.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

n-Butyllithium-Hazard and Toxicity. ChemicalBook.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

-

Enantioselective Synthesis.

-

STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety.

-

n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety.

-

Preparation method of (S) -4-phenyl-2-oxazolidinone. Google Patents.

-

Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... Google Patents.

-

An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. ISU ReD.

-

This compound. BLDpharm.

-

Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI.

-

A New Preparation of Optically Active N-Acyloxazolidinones via Ruthenium-Catalyzed Enantioselective Hydrogenation. ACS Publications.

-

Procedure. Organic Syntheses.

-

(S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1 H NMR. ChemicalBook.

-

Synthesis of N-acyloxazolidinones. ResearchGate.

-

Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates.

-

Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)acetates. Preprints.org.

-

Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.

-

Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. ResearchGate.

-

(R)-(−)-4-Benzyl-3-propionyl-2-oxazolidinone. Sigma-Aldrich.

-

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. Santa Cruz Biotechnology.

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 8. enhs.uark.edu [enhs.uark.edu]

- 9. ehs.stanford.edu [ehs.stanford.edu]

Physical and chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one

An In-Depth Technical Guide to (S)-4-Phenyl-3-propionyloxazolidin-2-one: Properties, Synthesis, and Application in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, making the ability to selectively produce a single enantiomer or diastereomer a critical challenge. This compound is a powerful tool developed to meet this challenge. It belongs to the esteemed class of Evans' oxazolidinone auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[1][2][3]

Derived from (S)-phenylalaninol, this specific auxiliary leverages the steric influence of the C4-phenyl group to provide high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, most notably the aldol addition.[1][2] This guide offers a comprehensive overview of its physical and chemical properties, a detailed protocol for its synthesis, and an in-depth exploration of its application in the Evans' asymmetric aldol reaction, a cornerstone of modern organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₃NO₃ | [4][5][6] |

| Molecular Weight | 219.24 g/mol | [4][5][7] |

| CAS Number | 184363-66-4 | [5][6] |

| Appearance | Yellow solid | [8] |

| Melting Point | 84°C (for the (R)-enantiomer) | [8] |

| Storage | Sealed in dry, room temperature | [6] |

| Purity | Typically ≥97-98% | [5][8] |

Spectroscopic Data

While specific spectra for the title compound are not directly provided in the search results, characteristic data can be inferred from its parent oxazolidinone and analogous structures.

-

¹H NMR: Expected signals would include aromatic protons for the phenyl group, a characteristic multiplet for the chiral center proton (CH Ph), multiplets for the oxazolidinone ring protons, and signals for the propionyl group's ethyl chain (a quartet and a triplet). The spectrum for the parent (S)-(+)-4-Phenyl-2-oxazolidinone is available for reference.[9]

-

¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (one for the oxazolidinone ring and one for the propionyl group), aromatic carbons, the chiral center carbon (C4), and the carbons of the oxazolidinone ring and ethyl group.

-

IR Spectroscopy: Key vibrational bands would include strong carbonyl stretching frequencies around 1770-1780 cm⁻¹ (oxazolidinone C=O) and 1690-1700 cm⁻¹ (amide C=O).[10][11]

Synthesis of the Chiral Auxiliary

The most direct and common method for preparing this compound is the N-acylation of its precursor, (S)-(+)-4-Phenyl-2-oxazolidinone. This process involves the deprotonation of the oxazolidinone nitrogen followed by reaction with an acylating agent.

Causality in Experimental Design

The choice of reagents is critical for an efficient and high-yielding reaction.

-

Base: A strong, non-nucleophilic base is required to fully deprotonate the N-H bond of the oxazolidinone (pKa ≈ 21 in DMSO). n-Butyllithium (n-BuLi) is commonly used because it is a powerful base that irreversibly forms the lithium salt, driving the reaction forward.[11][12]

-

Acylating Agent: Propionyl chloride is an effective acylating agent. As an acid chloride, it is highly reactive towards the nucleophilic lithium amide generated in the first step.

-

Solvent and Temperature: Anhydrous aprotic solvents like tetrahydrofuran (THF) are essential to prevent quenching the n-BuLi and the lithium amide intermediate. The reaction is initiated at low temperatures (e.g., -78 °C) to control the exothermic deprotonation and prevent side reactions.

Experimental Protocol: N-Acylation

Materials:

-

(S)-(+)-4-Phenyl-2-oxazolidinone[13]

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Propionyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification solvents (e.g., ethyl acetate, brine) and silica gel

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-(+)-4-Phenyl-2-oxazolidinone (1.0 eq.).

-

Dissolve the solid in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C. The formation of the lithium salt may result in a thicker suspension.

-

Add propionyl chloride (1.1 eq.) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthesis Workflow Diagram

Caption: N-Acylation of the parent oxazolidinone to yield the title compound.

Application in the Evans Asymmetric Aldol Reaction

The primary utility of this compound is as a controller for stereoselective aldol additions. The Evans aldol reaction is renowned for its reliability and high diastereoselectivity, consistently producing syn-aldol products.[1][2][14]

Mechanistic Rationale for Stereoselectivity

The predictable outcome of the Evans aldol reaction is a direct result of a highly ordered transition state.[2][14]

-

Enolate Formation: Reaction with a Lewis acid, typically a dialkylboron triflate (e.g., Bu₂BOTf), and a hindered amine base (e.g., diisopropylethylamine) generates a boron enolate. The boron coordinates to both carbonyl oxygens, forcing the formation of the thermodynamically favored (Z)-enolate.[2]

-

Zimmerman-Traxler Transition State: The (Z)-enolate reacts with an aldehyde electrophile via a rigid, chair-like six-membered transition state, known as the Zimmerman-Traxler model.[14][15]

-

Steric Direction: The bulky phenyl group at the C4 position of the oxazolidinone sterically blocks one face of the enolate. To minimize steric clash, the R group of the aldehyde must occupy a pseudo-equatorial position in the chair transition state. This arrangement forces the incoming aldehyde to approach from the less hindered face, leading to the formation of a single diastereomer of the syn-aldol adduct.[2]

Experimental Protocol: Evans syn-Aldol Addition

Materials:

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Di-n-butylboron triflate (Bu₂BOTf, 1.0 M in DCM)

-

Diisopropylethylamine (DIPEA)

-

Aldehyde (e.g., isobutyraldehyde)

-

Methanol, 30% Hydrogen Peroxide (H₂O₂)

-

pH 7 phosphate buffer

Procedure:

-

To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous DCM.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq.) dropwise, followed by the slow, dropwise addition of DIPEA (1.2 eq.). Stir for 30-60 minutes at this temperature to ensure complete enolate formation.

-

Add the aldehyde (1.2 eq.), dissolved in a small amount of cold DCM, dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol and then 30% H₂O₂ (caution: exothermic).

-

Stir vigorously for 1 hour, allowing the mixture to warm to room temperature. This step breaks down the boron intermediate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by flash column chromatography to yield the desired syn-aldol adduct.

Diagram of the Evans Aldol Reaction Mechanism

Caption: Stereochemical pathway of the Evans asymmetric aldol reaction.

Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is that they can be cleaved under various conditions to yield a range of useful products, and the auxiliary itself can often be recovered and recycled. The choice of cleavage method dictates the functional group obtained in the final product.

-

To yield a Carboxylic Acid: Basic hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide is a standard method.

-

To yield an Alcohol: Reduction with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to provide the corresponding primary alcohol.

-

To yield an Ester: Alcoholysis with a Lewis acid catalyst (e.g., Ti(OiPr)₄) in the presence of an alcohol furnishes the ester.

-

To yield a Weinreb Amide: Reaction with N,O-dimethylhydroxylamine hydrochloride and a Grignard reagent (e.g., i-PrMgCl) provides a versatile Weinreb amide, which can be converted into ketones or aldehydes.

Conclusion

This compound stands as a robust and reliable chiral auxiliary for asymmetric synthesis. Its well-defined conformational preferences, particularly in the formation of (Z)-enolates and participation in the Zimmerman-Traxler transition state, provide a predictable and highly effective method for controlling stereochemistry in aldol reactions.[2][14] The ability to synthesize the auxiliary efficiently and subsequently cleave it to reveal a variety of functional groups underscores its versatility. For researchers in drug discovery and complex molecule synthesis, this reagent remains an indispensable tool for the construction of enantiomerically pure building blocks.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Phenyl-3-propanoyl-oxazolidin-2-one. National Center for Biotechnology Information. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen. [Link]

-

Evans Aldol Reaction. Chem-Station International Edition. [Link]

- Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

PubChem. (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. ResearchGate. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. [Link]

-

A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. [Link]

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. ACS Publications. [Link]

- Preparation method of (S)-4-phenyl-2-oxazolidinone.

-

An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. Iowa State University Digital Repository. [Link]

-

A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. [Link]

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. ACS Publications. [Link]

-

PubChem. (R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. National Center for Biotechnology Information. [Link]

-

(S)-4-Benzyl-3-propionyl-2-oxazolidinone-d3. Pharmaffiliates. [Link]

-

(R)-4-Phenyl-3-propionyl-2-oxazolidinone. MySkinRecipes. [Link]

-

PubChem. 4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one. National Center for Biotechnology Information. [Link]

Sources

- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C12H13NO3 | CID 2755242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. 184363-66-4|this compound|BLD Pharm [bldpharm.com]

- 7. 4-Phenyl-3-propanoyl-oxazolidin-2-one | C12H13NO3 | CID 53395497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (R)-4-Phenyl-3-propionyl-2-oxazolidinone [myskinrecipes.com]

- 9. (S)-(+)-4-Phenyl-2-oxazolidinone(99395-88-7) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemimpex.com [chemimpex.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

An In-Depth Technical Guide to (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Cornerstone of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral auxiliaries are powerful tools in this endeavor, acting as transient stereogenic units that guide a chemical reaction to favor the formation of one enantiomer over another. Among the most reliable and widely utilized of these are the Evans' oxazolidinones. This guide provides a deep dive into a specific, highly effective member of this class: (S)-4-Phenyl-3-propionyloxazolidin-2-one. Its robust stereodirecting ability, coupled with the predictable nature of its reactions, has made it an invaluable asset in the stereoselective construction of complex molecular architectures.

This document will explore the synthesis, mechanistic underpinnings, and practical application of this compound, providing both the theoretical framework and actionable protocols essential for its successful implementation in a research and development setting.

Compound Profile: this compound

A clear understanding of the physical and chemical properties of this chiral auxiliary is fundamental to its application.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 184363-66-4[1] |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Chirality | (S)-configuration at the C4 position |

Synthesis of this compound: A Two-Step Approach

The preparation of the title compound is efficiently achieved in two primary stages: first, the synthesis of the chiral oxazolidinone core, (S)-4-Phenyl-2-oxazolidinone, followed by its N-acylation.

Part 1: Synthesis of the Precursor, (S)-4-Phenyl-2-oxazolidinone

The chiral backbone is typically synthesized from the readily available and relatively inexpensive amino acid, (S)-phenylglycine. The process involves the reduction of the carboxylic acid to the corresponding amino alcohol, (S)-2-phenylglycinol, which is then cyclized.

Rationale: The use of an amino acid as a starting material provides a cost-effective entry into the chiral pool. The reduction of the carboxylic acid to a primary alcohol is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane reagents, which are selective for this functional group. The subsequent cyclization to form the oxazolidinone ring is typically achieved by reaction with a carbonylating agent such as diethyl carbonate or phosgene derivatives, often under basic conditions to facilitate ring closure.[2]

Experimental Protocol: Synthesis of (S)-4-Phenyl-2-oxazolidinone

-

Reduction of (S)-Phenylglycine:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C in an ice bath.

-

Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (approx. 1.1 equivalents) to the stirred THF.

-

In a separate flask, dissolve (S)-phenylglycine (1.0 equivalent) in anhydrous THF.

-

Slowly add the (S)-phenylglycine solution to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield crude (S)-2-phenylglycinol, which can be purified by recrystallization.

-

-

Cyclization to (S)-4-Phenyl-2-oxazolidinone:

-

Dissolve the purified (S)-2-phenylglycinol (1.0 equivalent) and diethyl carbonate (approx. 1.5 equivalents) in an appropriate solvent such as ethanol.

-

Add a catalytic amount of a strong base, such as sodium ethoxide or potassium carbonate.

-

Heat the mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by the distillation of ethanol.

-

After completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure (S)-4-Phenyl-2-oxazolidinone.[3]

-

Part 2: N-Acylation to Yield this compound

The final step involves the attachment of the propionyl group to the nitrogen atom of the oxazolidinone ring. This is a crucial step as it sets up the enolizable substrate for subsequent asymmetric reactions.

Rationale: This acylation is typically performed under anhydrous conditions at low temperatures to prevent side reactions. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is used to deprotonate the N-H of the oxazolidinone, forming a lithium amide. This highly nucleophilic species then reacts cleanly with an acylating agent, in this case, propionyl chloride. The low temperature (-78 °C) is critical to maintain the stability of the lithium amide and to ensure a controlled reaction with the electrophilic acyl chloride.

Experimental Protocol: N-Acylation

-

Setup: Under an inert atmosphere (argon or nitrogen), add (S)-4-Phenyl-2-oxazolidinone (1.0 equivalent) to a flame-dried round-bottom flask and dissolve in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly, add n-butyllithium (n-BuLi, typically 1.6 M in hexanes, 1.05 equivalents) dropwise via syringe. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

-

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Overall synthetic route to the title chiral auxiliary.

Mechanism of Stereodirection: The Role of the Phenyl Group

The remarkable efficacy of this compound as a chiral auxiliary stems from its ability to create a highly ordered and predictable steric environment around the reacting center. This is best illustrated in the context of an enolate reaction, such as an aldol addition.

-

Formation of the (Z)-Enolate: Treatment of the N-propionyl oxazolidinone with a Lewis acid, most commonly dibutylboron triflate (Bu₂BOTf), and a hindered amine base like diisopropylethylamine (DIPEA), selectively generates the (Z)-enolate.[4] The boron atom chelates to both the acyl carbonyl oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.

-

Facial Shielding: The key to stereocontrol is the phenyl group at the C4 position of the oxazolidinone ring. This bulky substituent effectively blocks one face of the planar (Z)-enolate.

-

Electrophile Approach: Consequently, an incoming electrophile (e.g., an aldehyde) is forced to approach from the less sterically hindered face.

-

Zimmerman-Traxler Transition State: The reaction proceeds through a highly organized, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[4] In this model, the substituent of the aldehyde (R') occupies a pseudo-equatorial position to minimize steric clashes, further solidifying the stereochemical outcome. The chelated boron atom acts as a linchpin, holding the enolate and the aldehyde in this rigid conformation during the C-C bond formation.

This combination of chelation-enforced conformation and steric hindrance from the C4-phenyl group results in a highly diastereoselective reaction, reliably producing a specific stereoisomer of the product.

Application in Asymmetric Synthesis: The Evans Aldol Reaction

The Evans asymmetric aldol reaction is a quintessential application of this compound, enabling the synthesis of syn-β-hydroxy carbonyl compounds with exceptional levels of stereocontrol.

Rationale: This protocol is a cornerstone of polyketide synthesis and other areas where the precise installation of adjacent stereocenters is required.[4] The choice of Bu₂BOTf and DIPEA is critical for the selective formation of the (Z)-boron enolate, which is the reactive intermediate leading to the syn aldol product. The reaction is conducted at low temperatures to maximize selectivity by minimizing competing, less-organized reaction pathways. The workup procedure is designed to break down the boron intermediates and isolate the aldol adduct.

Experimental Protocol: Asymmetric Aldol Reaction with Isobutyraldehyde

-

Enolate Formation:

-

To a flame-dried, argon-flushed round-bottom flask, add this compound (1.0 equivalent) and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the solution to -78 °C.

-

Add dibutylboron triflate (Bu₂BOTf, 1.1 equivalents) dropwise via syringe.

-

Following this, add diisopropylethylamine (DIPEA, 1.2 equivalents) dropwise. The solution typically becomes colorless.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C in an ice bath and stir for an additional 30-60 minutes to ensure complete enolization.

-

-

Aldol Addition:

-

Cool the resulting boron enolate solution back down to -78 °C.

-

Add freshly distilled isobutyraldehyde (1.5 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Quenching:

-

Quench the reaction at 0 °C by the sequential addition of a pH 7 phosphate buffer, methanol, and 30% aqueous hydrogen peroxide (H₂O₂).

-

Stir the resulting biphasic mixture vigorously for 1 hour at 0 °C. This step is crucial for oxidizing and breaking down the boron-containing intermediates.

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude aldol adduct.

-

-

Purification: Purify the product by flash column chromatography on silica gel to yield the pure syn-aldol adduct. Diastereomeric ratios are typically >95:5 and can often be enhanced to >99:1 by a single recrystallization.

Mechanism of the Evans Aldol Reaction

Caption: Logical flow of the Evans asymmetric aldol reaction.

Characterization and Data

Accurate characterization is essential to confirm the structure and purity of the synthesized auxiliary and its products.

Expected ¹H NMR Data for this compound (in CDCl₃):

-

δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ 5.4-5.5 ppm (dd, 1H): Methine proton at the C4 position (CH-Ph).

-

δ 4.7-4.8 ppm (t, 1H): One of the methylene protons at the C5 position (CH₂O).

-

δ 4.2-4.3 ppm (dd, 1H): The other methylene proton at the C5 position (CH₂O).

-

δ 2.9-3.1 ppm (m, 2H): Methylene protons of the propionyl group (-CO-CH₂-CH₃).

-

δ 1.1-1.2 ppm (t, 3H): Methyl protons of the propionyl group (-CO-CH₂-CH₃).

Conclusion: A Self-Validating System for Asymmetric Control

This compound stands as a testament to the power of rationally designed chiral auxiliaries. Its synthesis is robust and scalable, starting from common chiral pool materials. The mechanism of stereocontrol is well-understood and highly predictable, relying on a rigid, chelated transition state where the C4-phenyl substituent provides unambiguous facial shielding. The protocols for its use, particularly in the Evans aldol reaction, are well-established and consistently deliver high diastereoselectivities. This reliability makes the entire system self-validating; the expected high stereochemical purity of the product serves as an internal check on the proper execution of the methodology. For researchers in drug discovery and complex molecule synthesis, mastery of this reagent provides a powerful and dependable method for the construction of chiral building blocks, significantly streamlining the path to enantiomerically pure targets.

References

-

Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498–30551. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

- Google Patents. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

PubChem. This compound. [Link]

Sources

Introduction: The Challenge of Asymmetric Synthesis

An In-Depth Technical Guide to Evans' Chiral Auxiliaries: Principles, Protocols, and Applications

In the realm of organic chemistry, particularly in drug development and the synthesis of natural products, the precise three-dimensional arrangement of atoms is paramount. Most biological targets are chiral and will interact differently with each enantiomer of a chiral molecule. Consequently, the ability to selectively synthesize one enantiomer—a practice known as asymmetric synthesis—is not merely an academic challenge but a critical necessity.[1][2] Among the foundational strategies for achieving this control is the use of chiral auxiliaries: stereogenic units that are temporarily attached to a substrate to direct a stereoselective transformation.[1]

Developed by David A. Evans and his group in the early 1980s, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern organic synthesis.[1][3][4] Their remarkable reliability, high levels of stereocontrol, and predictable outcomes have made them indispensable tools for constructing complex molecules with multiple stereocenters.[3][5][6] This guide provides a comprehensive technical overview of the principles governing Evans' auxiliaries, detailed experimental protocols, and their applications for researchers, scientists, and drug development professionals.

Core Principles: The Architecture of Stereocontrol

Evans' auxiliaries are a class of chiral oxazolidinones, most commonly derived from readily available and inexpensive α-amino acids such as L-valine, L-phenylalanine, and L-tryptophan.[3][4] This origin from the "chiral pool" makes both enantiomeric forms of the auxiliaries accessible, allowing for the synthesis of either enantiomer of the target molecule.

The fundamental principle of their function lies in steric control. The auxiliary is first acylated to form an N-acyloxazolidinone. Upon deprotonation of the α-proton, a rigid, chelated enolate is formed. The substituent at the 4-position of the oxazolidinone ring (e.g., an isopropyl or benzyl group) sterically shields one face of this planar enolate. This forces an incoming electrophile to approach from the opposite, less hindered face, resulting in a highly diastereoselective carbon-carbon bond formation.[1][7]

The Mechanism of Asymmetric Alkylation

The power of Evans' auxiliaries is rooted in a well-understood, stepwise mechanism that ensures high fidelity in the transfer of chiral information. The process can be broken down into three critical stages: acylation, diastereoselective enolate formation, and stereocontrolled alkylation.

-

Acylation: The chiral auxiliary is covalently attached to an achiral carboxylic acid derivative, typically via reaction with an acid chloride or anhydride, to form an N-acyloxazolidinone.[2][8] This step links the source of chirality to the substrate.

-

Chelated Enolate Formation: Treatment with a strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS)) or a Lewis acid/amine combination (e.g., dibutylboron triflate/diisopropylethylamine) selectively generates a (Z)-enolate.[3][7] The metal cation chelates to both the enolate oxygen and the ring carbonyl oxygen, locking the system into a rigid, planar five-membered ring. This conformational rigidity is crucial for effective stereochemical communication.

-

Face-Selective Alkylation: The substituent at the C4 position of the auxiliary acts as a powerful steric directing group, effectively blocking one diastereoface of the enolate. The incoming electrophile is therefore directed to the less sterically encumbered face, leading to the formation of one diastereomer in high excess.[2][8]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. chemistry.williams.edu [chemistry.williams.edu]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

Introduction: The Imperative of Chirality in Modern Chemistry

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Aldol reaction - Wikipedia [en.wikipedia.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. public.websites.umich.edu [public.websites.umich.edu]

- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 11. youtube.com [youtube.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evans aldol ppt | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. connectsci.au [connectsci.au]

- 17. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

An In-depth Technical Guide on the Structural Analysis of (S)-4-Phenyl-3-propionyloxazolidin-2-one

This guide provides a comprehensive technical analysis of (S)-4-Phenyl-3-propionyloxazolidin-2-one, a prominent member of the Evans chiral auxiliaries.[1] These auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1] This document is intended for researchers, scientists, and professionals in drug development who utilize stereoselective reactions.

Introduction to Chiral Auxiliaries and the Evans Oxazolidinones

In the realm of stereochemistry, a chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to guide the stereochemical outcome of a synthetic transformation.[1] The auxiliary is subsequently removed, having imparted its chiral information to the product.[1] This strategy is a cornerstone of modern asymmetric synthesis, crucial for producing enantiomerically pure pharmaceuticals and natural products.[1]

Among the most reliable and widely used chiral auxiliaries are the oxazolidinones, developed and popularized by David A. Evans.[1] Their efficacy lies in their rigid, predictable conformational bias, which allows for high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions.[1] The this compound, derived from (S)-phenylglycinol, is a key example, valued for its ability to direct the formation of specific stereoisomers with high fidelity.

Structural Features and Conformation

The efficacy of this compound as a chiral auxiliary is intrinsically linked to its three-dimensional structure. The molecule consists of a central oxazolidinone ring, a phenyl group at the C4 position, and a propionyl group attached to the nitrogen atom.

Molecular Structure

Caption: Chemical structure of this compound.

The key stereocenter at C4, bearing the phenyl group, establishes a chiral environment that dictates the facial selectivity of reactions involving the N-propionyl group. The conformational rigidity of the oxazolidinone ring system is crucial. To minimize dipole-dipole repulsion between the two carbonyl groups (the ring carbonyl and the propionyl carbonyl), they adopt an anti-periplanar arrangement.[2][3] This conformation places the phenyl group in a pseudo-equatorial position, effectively shielding one face of the enolate derived from the propionyl group.

Application in Asymmetric Synthesis: The Evans Aldol Reaction

A primary application of this compound is in the Evans asymmetric aldol reaction, which allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[2]

Mechanism of Diastereoselection

The high degree of stereocontrol in the Evans aldol reaction is a direct consequence of the formation of a well-defined transition state. The reaction is typically mediated by a Lewis acid, such as a boron triflate, and a hindered base.[2]

-

Enolate Formation: The N-propionyl group is deprotonated to form a Z-enolate.[2] The geometry of this enolate is directed by the chiral auxiliary.

-

Chelation and Transition State: The boron Lewis acid chelates to both the enolate oxygen and the ring carbonyl oxygen, forming a rigid, six-membered chair-like transition state.[2][4]

-

Facial Selectivity: The bulky phenyl group at C4 sterically blocks one face of the enolate, forcing the incoming aldehyde to approach from the less hindered face.[4] This controlled approach dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct.

Caption: Workflow of an Evans Asymmetric Aldol Reaction.

Experimental Protocols

Synthesis of this compound

The N-acylation of the parent oxazolidinone is a standard procedure.

Protocol:

-

Dissolve (S)-4-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (n-BuLi) dropwise to deprotonate the oxazolidinone, forming the lithium salt.

-

Slowly add propionyl chloride to the solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Evans Aldol Reaction Protocol

Protocol:

-

Dissolve this compound in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

-

Add dibutylboron triflate (Bu₂BOTf) followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA). Stir for 30-60 minutes to ensure complete enolate formation.

-

Cool the reaction mixture to -78 °C and add the desired aldehyde dropwise.

-

Stir at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.

-

Stir vigorously for 1 hour to decompose the boron intermediates.

-

Extract the product, dry the organic layer, and purify by chromatography to isolate the aldol adduct.

Cleavage of the Chiral Auxiliary

A key advantage of Evans auxiliaries is their facile removal under conditions that do not compromise the newly formed stereocenters.[5] Lithium hydroperoxide (LiOOH) is commonly used for this purpose.[5]

Protocol:

-

Dissolve the aldol adduct in a mixture of THF and water at 0 °C.

-

Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Quench the excess peroxide with an aqueous solution of sodium sulfite.

-

Separate the aqueous and organic layers. The desired carboxylic acid product will be in the aqueous layer as its lithium salt, while the recovered chiral auxiliary can be extracted from the organic layer.[5]

Spectroscopic and Analytical Data

Accurate characterization of this compound and its reaction products is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Phenyl Protons | 7.25-7.45 | m | - | Ar-H |

| C4-H | 5.45-5.55 | dd | 8.8, 3.8 | -CH(Ph)- |

| C5-Hₐ | 4.65-4.75 | t | 8.8 | -OCH₂- |

| C5-Hₑ | 4.25-4.35 | dd | 8.8, 3.8 | -OCH₂- |

| Propionyl CH₂ | 2.90-3.10 | q | 7.3 | -C(O)CH₂CH₃ |

| Propionyl CH₃ | 1.15-1.25 | t | 7.3 | -C(O)CH₂CH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Propionyl C=O | ~174 | -C(O)CH₂CH₃ |

| Oxazolidinone C=O | ~154 | N-C(O)-O |

| Phenyl C (ipso) | ~139 | Ar-C |

| Phenyl C (o, m, p) | 126-129 | Ar-CH |

| C4 | ~79 | -CH(Ph)- |

| C5 | ~66 | -OCH₂- |

| Propionyl CH₂ | ~29 | -C(O)CH₂CH₃ |

| Propionyl CH₃ | ~9 | -C(O)CH₂CH₃ |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Amide C=O (Propionyl) | 1780-1790 (strong) |

| Carbonate C=O (Oxazolidinone) | 1690-1710 (strong) |

| Aromatic C-H | 3000-3100 (medium) |

| Aliphatic C-H | 2850-3000 (medium) |

The two distinct, strong carbonyl absorptions are a hallmark of N-acylated oxazolidinones.[3]

Mass Spectrometry (MS)

The molecular ion peak [M+H]⁺ for C₁₂H₁₃NO₃ would be expected at m/z 220.09.[6][7] Fragmentation patterns typically involve the loss of the propionyl group or cleavage of the oxazolidinone ring.

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its well-defined structure and conformational rigidity allow for predictable and high levels of stereocontrol in a variety of important chemical transformations, most notably the Evans aldol reaction. A thorough understanding of its structural features, reaction mechanisms, and analytical characteristics is paramount for its effective application in the synthesis of complex, stereochemically defined molecules in academic and industrial research.

References

-

Evans Aldol Reaction. Chem-Station Int. Ed.[Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

-

I. THE DIASTEREOSELECTIVE ALKYLATION OF CHIRAL 2-OXAZOLIDINONE IMIDE ENOLATES. II. EFFORTS DIRECTED TOWARD THE ENANTIOSELECTIVE TOTAL SYNTHESIS OF FERENSIMYCIN B. ProQuest. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. ResearchGate. [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]

-

(+)-(4R,5S)-4-Methyl-5-phenyl-3-[2(S)-phenylpropionyl]oxazolidin-2-one. ResearchGate. [Link]

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. ACS Publications. [Link]

-

Asymmetric aldol reaction and its probable mechanism. ResearchGate. [Link]

-

Diastereoselective Alkylation of an Oxazolidinone Chiral Auxiliary. An-Najah Staff. [Link]

- Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

(4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone. PubChem. [Link]

-

This compound. PubChem. [Link]

-

(R)-(-)-4-Benzyl-3-propionyl-2-oxazolidinone. PubChem. [Link]

- Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. Dipòsit Digital de la Universitat de Barcelona. [Link]

-

Asymmetric aldol reactions of an N-propionyl derivative of chiral auxiliary derived from terpene alcohol cis-myrtanol. Arkivoc. [Link]

-

Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one. ResearchGate. [Link]

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health. [Link]

-

Asymmetric double aldol reaction of chiral acetyloxazolidinone. ResearchGate. [Link]

-

Probing the reductive N–O bond cleavage of isoxazolidine A Effect of... ResearchGate. [Link]

-

4-Phenyl-3-propanoyl-oxazolidin-2-one. PubChem. [Link]

-

Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. PubMed Central. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. connectsci.au [connectsci.au]

- 6. 184363-66-4|this compound|BLD Pharm [bldpharm.com]

- 7. 4-Phenyl-3-propanoyl-oxazolidin-2-one | C12H13NO3 | CID 53395497 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial availability of (S)-4-Phenyl-3-propionyloxazolidin-2-one

An In-depth Technical Guide to the Commercial Availability of (S)-4-Phenyl-3-propionyloxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid, predictable stereochemical control has made it an invaluable tool for the construction of complex chiral molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive technical overview of its commercial availability, synthesis, quality control, and applications, designed to equip researchers and drug development professionals with the practical knowledge required to effectively source and utilize this critical reagent.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk quantity needs. The compound is typically sold as a white to off-white crystalline solid.

Table 1: Prominent Commercial Suppliers

| Supplier | CAS Number | Purity | Notes |

| Sigma-Aldrich (Merck) | 184363-66-4 | ≥98% | A well-established supplier for research-grade chemicals. |

| BLDpharm | 184363-66-4 | Not specified | Offers various pack sizes.[1] |

| Biotuva Life Sciences | 184363-66-4 | 97% | Provides basic product information.[2] |

| Aladdin | 184363-66-4 | Not specified | Offers smaller pack sizes like 250mg and 1g.[3] |

| Xiamen Equation Chemical Co., Ltd | 184363-66-4 | Not specified | A supplier based in China.[4] |

Note: The availability and specifications from other suppliers may vary. It is always recommended to request a certificate of analysis (CoA) from the supplier before purchase.

Synthesis and Manufacturing Overview

The industrial synthesis of this compound typically begins with the readily available and relatively inexpensive chiral precursor, (S)-(+)-4-phenyl-2-oxazolidinone. This precursor is then acylated to yield the final product.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Representative Synthesis Protocol

This protocol is adapted from established chemical literature for the acylation of an oxazolidinone.

-

Preparation: To a solution of (S)-(+)-4-phenyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the addition of water.

-

Extraction: Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Quality Control and Analytical Characterization

Ensuring the chemical and stereochemical purity of this compound is paramount for its successful application in asymmetric synthesis.

Analytical Workflow

Caption: Quality control workflow for this compound.

Table 2: Key Analytical Specifications

| Parameter | Typical Value | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | 44-46 °C | Melting Point Apparatus |

| ¹H NMR | Conforms to structure | NMR Spectroscopy |

| ¹³C NMR | Conforms to structure | NMR Spectroscopy |

| Optical Purity (ee) | ≥98% | Chiral HPLC |

| Optical Rotation | [α]²⁰/D +97° (c=1 in ethanol) | Polarimetry |

Protocol: Determination of Enantiomeric Excess by Chiral HPLC

-

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or equivalent).

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25 °C.

-

-

Analysis: Inject the sample solution and record the chromatogram. The two enantiomers should be well-resolved.

-

Calculation: Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Applications in Asymmetric Synthesis

This compound is a powerful chiral auxiliary for a variety of stereoselective transformations, including aldol reactions, alkylations, and conjugate additions.[5] The phenyl group provides a steric directing effect, leading to high diastereoselectivity in the formation of new stereocenters.

Mechanism of Stereoselective Aldol Addition

Caption: Mechanism of an Evans' asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction

-

Enolate Formation: Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.

-

Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the desired aldehyde (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Work-up: Quench the reaction with a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude aldol adduct by flash column chromatography on silica gel.

-

Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions (e.g., lithium hydroperoxide) to yield the chiral alcohol, acid, or other derivatives, with the auxiliary being recovered for reuse.

Safety, Handling, and Storage

-

Safety: this compound is classified as a combustible solid. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Room temperature storage is generally acceptable.

Conclusion

This compound remains a vital and commercially accessible tool for the stereocontrolled synthesis of complex organic molecules. Its robust performance in a wide range of asymmetric transformations, coupled with the ability to recycle the chiral auxiliary, ensures its continued relevance in both academic research and industrial drug development. A thorough understanding of its sourcing, synthesis, and quality control is essential for any scientist aiming to leverage its full potential.

References

-

National Center for Biotechnology Information. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." National Library of Medicine. Available at: [Link]

- Google Patents. "Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

XIAMEN EQUATION CHEMICAL CO.,LTD. "(S)-4-PHENYL-3-PROPIONYL-2-OXAZOLIDINONE." Available at: [Link]

- Google Patents. "CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.

-

MDPI. "Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates." Available at: [Link]

-

ResearchGate. "Asymmetric azidation of N‐acylated oxazolidinone for the synthesis of (S)." Available at: [Link]

Sources

Methodological & Application

Protocol for Stereoselective Enolate Formation from (S)-4-Phenyl-3-propionyloxazolidin-2-one: A Guide for Asymmetric Synthesis

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceutical agents where stereochemistry dictates biological activity.[1] Chiral auxiliaries are a cornerstone of this endeavor, offering a robust strategy to control the stereochemical outcome of a reaction.[1] Among these, the oxazolidinone auxiliaries, pioneered by David A. Evans, have emerged as exceptionally reliable and versatile tools for a range of stereoselective transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[2]

This application note provides a detailed protocol and mechanistic insights for the formation of the (Z)-enolate from (S)-4-Phenyl-3-propionyloxazolidin-2-one. This chiral imide is a derivative of the readily available amino acid (S)-phenylalanine, making it an accessible and effective chiral auxiliary. The reliable and high-yielding formation of a specific enolate geometry is the critical first step in achieving high diastereoselectivity in subsequent carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex, biologically active molecules.[3]

Mechanistic Underpinnings: Achieving Stereocontrol

The remarkable stereocontrol exerted by the Evans oxazolidinone auxiliary stems from its ability to direct the formation of a specific enolate isomer and then shield one of the enolate's faces from electrophilic attack. The generation of the thermodynamically favored (Z)-enolate is crucial for high diastereoselectivity in subsequent reactions.[2][4] This is typically achieved through a process of "soft enolization" using a Lewis acid and a hindered amine base, or with a strong, sterically hindered lithium amide base.[2]

Boron-Mediated Enolization:

The use of dibutylboron triflate (n-Bu₂BOTf) in the presence of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (i-Pr₂NEt) is a widely adopted method for generating (Z)-enolates from N-acyl oxazolidinones.[2][5] The reaction is believed to proceed through a six-membered, chair-like Zimmerman-Traxler transition state.[2] In this transition state, the boron atom coordinates to both the carbonyl oxygen of the propionyl group and the oxygen of the oxazolidinone ring. This chelation, coupled with steric interactions between the phenyl group of the auxiliary and the ethyl group of the propionyl chain, favors the deprotonation that leads to the (Z)-enolate.[6]

Lithium-Mediated Enolization:

Alternatively, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can be employed to deprotonate the α-carbon.[2][4] The stereochemical outcome is again directed by the chiral auxiliary. Chelation of the lithium cation between the two carbonyl oxygens forces the phenyl group to occupy a pseudo-equatorial position, effectively blocking one face of the resulting enolate and directing the approach of an electrophile to the opposite face.[4]

Below is a diagram illustrating the generalized workflow for the generation and subsequent reaction of the enolate.

Caption: Experimental workflow for enolate formation and subsequent electrophilic capture.

Detailed Experimental Protocol: Boron-Mediated Enolate Formation

This protocol details the generation of the boron enolate of this compound for a subsequent aldol reaction. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents:

-

This compound

-

Dibutylboron triflate (n-Bu₂BOTf), 1.0 M solution in CH₂Cl₂

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde (as the electrophile)

-

Methanol

-

30% Hydrogen peroxide (H₂O₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringes, and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is charged with this compound (1.0 eq).

-

Dissolution: Anhydrous dichloromethane (CH₂Cl₂) is added via syringe to dissolve the starting material. The solution is then cooled to -78 °C in a dry ice/acetone bath.

-

Base Addition: Freshly distilled triethylamine (1.2 eq) is added dropwise to the stirred solution via syringe.

-

Enolate Formation: Dibutylboron triflate (1.1 eq of a 1.0 M solution in CH₂Cl₂) is added slowly, dropwise, to the reaction mixture. The rate of addition should be controlled to maintain the internal temperature below -70 °C. The solution is stirred at -78 °C for 30 minutes, during which time the formation of the boron enolate occurs.[5]

-

Electrophilic Quench (Example: Aldol Addition): The chosen aldehyde (1.5 eq), dissolved in a minimal amount of anhydrous CH₂Cl₂, is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.

-

Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer, followed by methanol. A 2:1 mixture of methanol and 30% hydrogen peroxide is then added carefully at 0 °C to oxidize the boron species.[7] After stirring for 1 hour, the mixture is diluted with saturated aqueous NaHCO₃ solution and extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine, then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Critical Parameters and Troubleshooting

The success of the enolate formation and subsequent stereoselective reaction is highly dependent on several key parameters. The following table summarizes these variables and their expected impact.

| Parameter | Reagent/Condition | Rationale and Impact on Reaction |

| Base | LDA | A strong, sterically hindered base that provides rapid and irreversible deprotonation to form the kinetic enolate.[8][9] |

| n-Bu₂BOTf / Et₃N | A "soft enolization" method that favors the formation of the (Z)-boron enolate through a chelated transition state, leading to high syn-selectivity in aldol reactions.[3][5] | |

| TiCl₄ / (-)-sparteine | Generates titanium enolates; the choice of base and stoichiometry can influence the facial selectivity, providing access to either "Evans-syn" or "non-Evans-syn" aldol products.[10][11] | |

| Solvent | THF, CH₂Cl₂ | Aprotic, non-hydroxylic solvents are essential to prevent quenching of the highly basic enolate.[8] THF is common for LDA-mediated reactions, while CH₂Cl₂ is often used for boron and titanium enolates. |

| Temperature | -78 °C to 0 °C | Low temperatures are critical to prevent side reactions, such as self-condensation or racemization, and to control the rate of enolate formation and reaction. |

| Additives | N-methyl-2-pyrrolidinone (NMP) | In titanium-mediated reactions, NMP can act as a ligand to the metal, influencing the reaction rate and stereoselectivity.[10] |

Troubleshooting Tips:

-

Low Yield: Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere. Moisture will quench the enolate.

-

Low Diastereoselectivity: Incomplete enolate formation or equilibration to the undesired enolate can lower diastereoselectivity. Ensure the correct stoichiometry of the base is used and that the temperature is maintained at -78 °C during enolate formation and the initial stages of the electrophilic quench.

-

Side Product Formation: The presence of unreacted starting material or self-condensation products may indicate insufficient base or too high a reaction temperature.

Visualization of the (Z)-Enolate Formation

The following diagram illustrates the chelated transition state leading to the formation of the (Z)-boron enolate from this compound.

Caption: Boron-mediated formation of the (Z)-enolate.

Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure diagrams in a final document.

Conclusion

The protocol described herein provides a reliable method for the generation of the (Z)-enolate from this compound, a key intermediate in asymmetric synthesis. A thorough understanding of the underlying mechanistic principles and careful control of reaction parameters are essential for achieving high yields and excellent diastereoselectivity. The versatility of the Evans oxazolidinone auxiliaries continues to make them an invaluable tool for researchers and scientists in the field of drug development and natural product synthesis.

References

-

Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 3099–3111. [Link]

-

No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]

-